molecular formula C11H20O2 B14735002 [(1S,2S)-2-Hexylcyclopropyl]acetic acid CAS No. 4707-61-3

[(1S,2S)-2-Hexylcyclopropyl]acetic acid

Cat. No.: B14735002
CAS No.: 4707-61-3
M. Wt: 184.27 g/mol
InChI Key: DSMAUFFXECFFMC-UWVGGRQHSA-N
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Description

[(1S,2S)-2-Hexylcyclopropyl]acetic acid is an organic compound characterized by a cyclopropane ring substituted with a hexyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Hexylcyclopropyl]acetic acid typically involves the cyclopropanation of an appropriate hexyl-substituted alkene followed by functional group transformations to introduce the acetic acid moiety. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-Hexylcyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

[(1S,2S)-2-Hexylcyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-Hexylcyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    [(1S,2S)-2-Hexylcyclopropyl]methanol: Similar structure with a hydroxyl group instead of the acetic acid moiety.

    [(1S,2S)-2-Hexylcyclopropyl]amine: Contains an amine group instead of the acetic acid moiety.

    [(1S,2S)-2-Hexylcyclopropyl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

Uniqueness

[(1S,2S)-2-Hexylcyclopropyl]acetic acid is unique due to its specific combination of a cyclopropane ring, hexyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

4707-61-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-[(1S,2S)-2-hexylcyclopropyl]acetic acid

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-9-7-10(9)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/t9-,10-/m0/s1

InChI Key

DSMAUFFXECFFMC-UWVGGRQHSA-N

Isomeric SMILES

CCCCCC[C@H]1C[C@H]1CC(=O)O

Canonical SMILES

CCCCCCC1CC1CC(=O)O

Origin of Product

United States

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